

physical and chemical properties of Methyl 2-phenylpiperidine-4-carboxylate

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Compound of Interest

Compound Name: **Methyl 2-phenylpiperidine-4-carboxylate**

Cat. No.: **B1359154**

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An In-depth Technical Guide to Methyl 2-phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylpiperidine-4-carboxylate is a substituted piperidine derivative with a molecular structure that holds significant interest for medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The presence of a phenyl group at the 2-position and a methyl carboxylate at the 4-position creates a chiral center and offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-phenylpiperidine-4-carboxylate**, drawing on available data for the compound and its close structural analogs.

Molecular Structure and Isomerism

The core structure of **Methyl 2-phenylpiperidine-4-carboxylate** consists of a piperidine ring with a phenyl substituent at the C2 position and a methyl ester group at the C4 position. This

substitution pattern gives rise to stereoisomerism, with the potential for both cis and trans diastereomers, as well as enantiomers for each diastereomer. The relative orientation of the phenyl and methyl carboxylate groups significantly influences the molecule's conformation and its interaction with biological targets. A CAS number has been assigned to the cis-isomer: 1458681-51-0.

Physical and Chemical Properties

Direct experimental data for **Methyl 2-phenylpiperidine-4-carboxylate** is limited in the public domain. However, by examining the properties of its constituent parts and related compounds, we can infer its key characteristics.

Table 1: Physical and Chemical Properties of **Methyl 2-phenylpiperidine-4-carboxylate** and Related Compounds

Property	Value (Methyl 2-phenylpiperidine-4-carboxylate)	Value (Related Compound)	Related Compound
Molecular Formula	C ₁₃ H ₁₇ NO ₂	C ₁₃ H ₁₇ NO ₂	Methyl 4-phenylpiperidine-4-carboxylate[1]
Molecular Weight	219.28 g/mol	219.28 g/mol	Methyl 4-phenylpiperidine-4-carboxylate[1]
Appearance	Likely a colorless to pale yellow oil or solid	Liquid	Methyl 1-phenylpiperidine-4-carboxylate[2]
Boiling Point	Not available	85°C to 90°C	Methyl piperidine-4-carboxylate[3]
Melting Point	Not available	Not available	
Solubility	Expected to be slightly soluble in water, soluble in organic solvents.	Slightly soluble in water	Methyl piperidine-4-carboxylate[3]
pKa	Not available	Not available	
CAS Number	1458681-51-0 (cis-isomer)	54824-07-6	Methyl 4-phenylpiperidine-4-carboxylate[1]

Spectroscopic Data

Detailed spectroscopic data for **Methyl 2-phenylpiperidine-4-carboxylate** is not readily available. The following are predicted spectral characteristics based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers and conformational isomers. Key signals would include:
 - Aromatic protons of the phenyl group, likely appearing as a multiplet in the range of δ 7.2-7.5 ppm.
 - The proton at the C2 position, which is adjacent to the phenyl group and the nitrogen atom, would likely be a multiplet at a downfield chemical shift.
 - The methyl protons of the ester group would appear as a singlet around δ 3.6-3.7 ppm.
 - The piperidine ring protons would give rise to a series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of these protons would be highly dependent on the cis/trans stereochemistry and the chair conformation of the piperidine ring.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester (around 50-55 ppm), and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-phenylpiperidine-4-carboxylate** would be expected to show characteristic absorption bands for:

- N-H stretch: A weak to medium band around $3300\text{-}3500\text{ cm}^{-1}$ for the secondary amine.
- C=O stretch: A strong band around 1735 cm^{-1} corresponding to the ester carbonyl group.
- C-O stretch: A band in the region of $1100\text{-}1300\text{ cm}^{-1}$.
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- Aromatic C=C stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show a molecular ion peak (M^+) at m/z 219. Key fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃, m/z 59) and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.^[4] The fragmentation pattern for the isomeric Methyl 4-phenylpiperidine-4-carboxylate shows a top peak at m/z 57 and the molecular ion peak at m/z 219.^[1]

Experimental Protocols

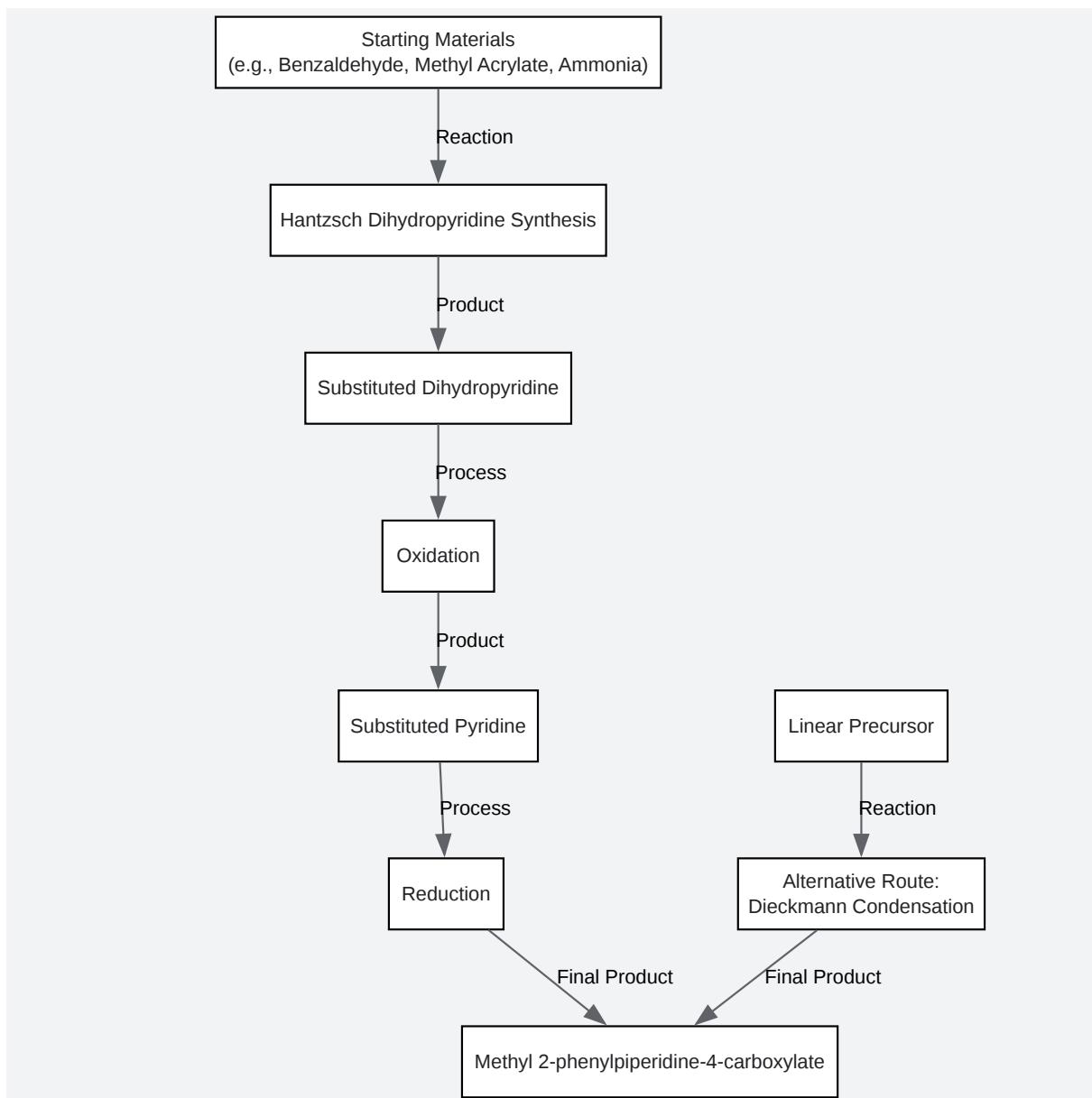
While a specific, detailed experimental protocol for the synthesis of **Methyl 2-phenylpiperidine-4-carboxylate** is not published, a general synthetic strategy can be devised based on established methods for the synthesis of substituted piperidines.

General Synthetic Approach

A plausible synthetic route could involve the following key steps:

- Synthesis of a suitable precursor: This could involve the construction of a substituted dihydropyridine or a linear precursor containing the necessary functional groups.
- Cyclization: An intramolecular reaction, such as a Michael addition or a reductive amination, could be employed to form the piperidine ring.
- Functional group manipulation: Introduction or modification of the ester and phenyl groups.

A potential synthetic workflow is outlined in the diagram below.



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Caption: A generalized synthetic workflow for **Methyl 2-phenylpiperidine-4-carboxylate**.

Biological Activity and Potential Applications

The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting drugs, most notably opioids.^{[5][6]} Derivatives of 4-phenylpiperidine, such as pethidine (meperidine) and fentanyl, are potent analgesics that act as agonists at the μ -opioid receptor.^[6]

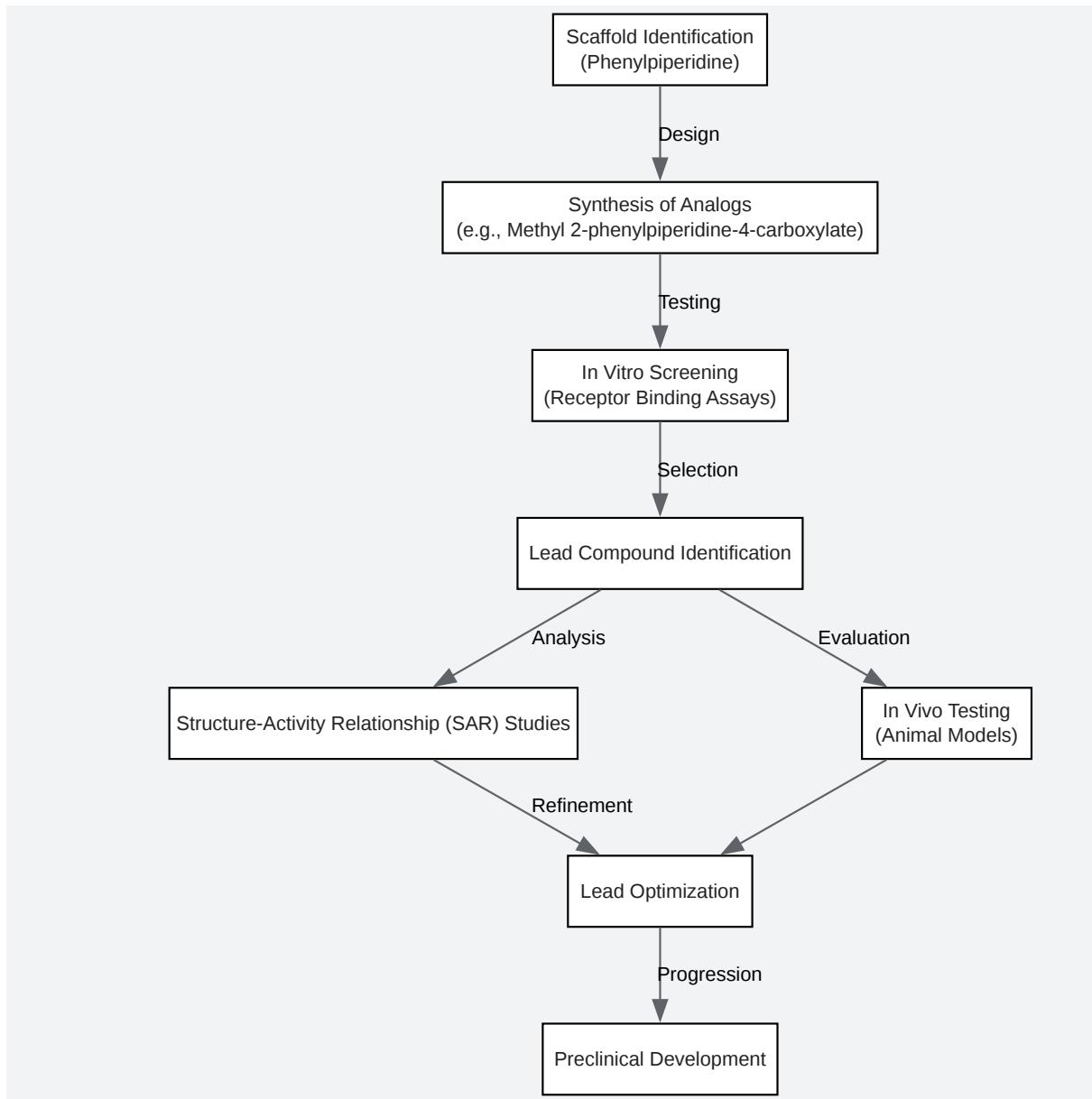
While the specific biological activity of **Methyl 2-phenylpiperidine-4-carboxylate** has not been extensively reported, its structural similarity to known bioactive molecules suggests it could be a valuable starting point for the development of novel therapeutics. The position of the phenyl group at the 2-position, as opposed to the more common 4-position, could lead to a different pharmacological profile, potentially with altered receptor selectivity or affinity.

Further research into this compound could explore its potential as:

- An analgesic with a modified side-effect profile.
- A modulator of other CNS receptors.
- A scaffold for the development of drugs targeting other therapeutic areas.

Logical Relationships in Drug Discovery

The development of new drugs based on the phenylpiperidine scaffold often follows a logical progression of synthesis, screening, and optimization.



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Caption: Logical workflow for the development of phenylpiperidine-based drug candidates.

Conclusion

Methyl 2-phenylpiperidine-4-carboxylate represents an intriguing, yet underexplored, chemical entity. While a complete dataset of its physical and chemical properties is not yet available, this guide provides a solid foundation based on the known characteristics of related compounds. Its versatile structure and the established pharmacological importance of the phenylpiperidine scaffold make it a compelling target for further investigation in the fields of synthetic chemistry and drug discovery. Future research aimed at the stereoselective synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

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